Hirsutal

説明

Contextualization of Hirsutal within Natural Product Chemistry

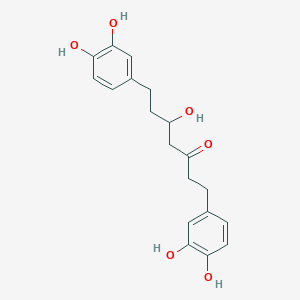

Hirsutal is classified as a natural product, a compound derived from living organisms, specifically plants. In the realm of natural product chemistry, such compounds are extensively studied for their diverse chemical structures and potential roles in biological systems. Hirsutal possesses the molecular formula C₁₉H₂₂O₆ and is formally known by its IUPAC name, 1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one. It is also recognized by synonyms such as 1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxy-3-heptanone and (5S)-Hirsutanonol. nih.gov This compound has been reported to occur in species of the Alnus genus, specifically Alnus japonica and Alnus hirsuta. nih.gov Natural products play a crucial role in drug development programs within the pharmaceutical industry, serving as a valuable source of inspiration for new therapeutic agents. rroij.comresearchgate.net Plants, in particular, are rich in bioactive constituents such as phenols, flavonoids, alkaloids, and saponins (B1172615), which contribute to their medicinal value. rroij.com

Historical Perspective on the Discovery and Initial Characterization of Hirsutal

The presence of Hirsutal in major chemical databases provides insight into its documented history. The compound, identified by PubChem CID 13347317, was initially created in the PubChem database on February 8, 2007, and has undergone subsequent modifications, with the most recent update on March 29, 2025. nih.gov Its initial characterization includes its identification as (5S)-Hirsutanonol, a specific stereoisomer. The reporting of Hirsutal in Alnus japonica and Alnus hirsuta signifies its isolation and structural elucidation from these natural sources. nih.gov This process of isolating and characterizing compounds from plant materials is fundamental to the historical progression of natural product chemistry.

Significance of Hirsutal in Contemporary Phytochemical Investigations

Contemporary phytochemical investigations are largely driven by the recognition of natural products as a significant reservoir for the discovery of novel compounds with potential biological activities. researchgate.net The identification and quantitative evaluation of bioactive secondary metabolites, such as Hirsutal, are central objectives in this field. rroij.com The significance of Hirsutal in current research stems from its classification as a natural product and its documented presence in plant species, which positions it as a candidate for further exploration within the broader context of natural product discovery and chemical diversity. Its inclusion in chemical databases and literature co-occurrences underscores its relevance as a subject of ongoing scientific inquiry. nih.gov

Scope and Objectives of Hirsutal Research

The scope of Hirsutal research typically encompasses a range of investigations aimed at a comprehensive understanding of the compound. This includes, but is not limited to, its isolation from various natural sources, detailed structural elucidation to confirm its chemical identity and stereochemistry, and the development of analytical methods for its detection and quantification. The objectives of such research often involve exploring its distribution across different plant species, understanding its biosynthetic pathways, and investigating its chemical properties. A well-defined research scope ensures that studies remain focused and manageable, allowing for in-depth analysis of specific variables related to Hirsutal. insight7.ioaje.com Ultimately, the objectives aim to contribute to the broader knowledge base of natural product chemistry by providing thorough insights into this specific compound.

Compound Information

Structure

3D Structure

特性

IUPAC Name |

1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14,20,22-25H,1-2,5-6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIYWFBLVAFZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301229577 | |

| Record name | 1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxy-3-heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93604-02-5 | |

| Record name | 1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxy-3-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93604-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxy-3-heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Hirsutal

Botanical Sources of Hirsutal

Hirsutal, also identified as (5S)-Hirsutanonol, is a diarylheptanoid found in certain plant species. Its occurrence is notably associated with specific members of the Alnus genus. wikipedia.org

Alnus japonica, commonly known as Japanese alder, is a confirmed botanical source of Hirsutal. wikipedia.org This deciduous tree is native to temperate forests, streambanks, swamps, and roadsides in northeastern Asia and Japan. fishersci.se Beyond Hirsutal, other diarylheptanoids such as hirsutanone and 5-O-methylhirsutanonol have also been isolated from the leaves and bark of Alnus japonica. nih.govwikipedia.org These compounds have been investigated for various biological activities. nih.govwikipedia.org

Another significant botanical source for Hirsutal is Alnus hirsuta, also known as Manchurian alder or Asian alder. wikipedia.org Similar to Alnus japonica, Hirsutal (specifically (5S)-Hirsutanonol) has been reported in this species. wikipedia.org Alnus hirsuta is distributed globally, including regions like Amur, Buryatiya, Chita, Inner Mongolia, Japan, and Kamchatka. fishersci.se

Table 1: Primary Botanical Sources of Hirsutal

| Botanical Name | Common Name | Compound Isolated | Reference |

| Alnus japonica | Japanese Alder | Hirsutal | wikipedia.org |

| Alnus hirsuta | Manchurian Alder | Hirsutal | wikipedia.org |

While numerous plant species incorporate "hirsuta" in their scientific names (e.g., Helicteres hirsuta, Thymelaea hirsuta, Pedicularis hirsuta, Cardamine hirsuta, Senna hirsuta, Stapelia hirsuta, Hypoxis hirsuta, Vicia hirsuta, Indigofera hirsuta), the current search results specifically confirm the presence of the chemical compound Hirsutal only in Alnus japonica and Alnus hirsuta. wikipedia.org

Advanced Isolation Techniques for Hirsutal

The isolation of natural compounds like Hirsutal from complex plant matrices typically involves a combination of extraction and purification techniques.

Chromatographic methods are indispensable for separating and purifying chemical compounds from plant extracts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two widely employed techniques in this domain. HPLC separates compounds based on their interaction with a liquid mobile phase and a stationary phase, with polarity playing a crucial role in their elution. GC, on the other hand, separates compounds based on their volatility, utilizing an inert gas as the mobile phase and requiring samples to be volatile, often at elevated temperatures. While general chromatographic separations are fundamental in natural product isolation, specific detailed protocols for the isolation of Hirsutal using HPLC or GC were not explicitly detailed in the provided research findings. However, bioassay-guided fractionation, which often incorporates chromatographic steps, has been used for isolating diarylheptanoids from Alnus japonica extracts. nih.gov

Solvent extraction is the initial step in isolating compounds from plant materials, and the choice of solvent significantly impacts the yield and composition of the extract. Methanol (B129727) and ethyl acetate (B1210297) are common solvents used in the extraction of natural products due to their differing polarities. For instance, methanol extracts have been utilized to isolate diarylheptanoids from Alnus japonica leaves. nih.gov Studies on other hirsuta species, such as Helicteres hirsuta and Thymelaea hirsuta, highlight the effectiveness of methanol and ethyl acetate in extracting various bioactive compounds, including phenolics and flavonoids. Methanol is often noted for its efficiency in extracting a broad range of compounds, including saponins (B1172615) and flavonoids, while water may be better for phenolic compounds from certain plant materials. Ethyl acetate is frequently used for partitioning extracts to further refine the chemical composition. The optimization of these solvent extractions typically involves considering factors such as solvent polarity, temperature, and extraction duration to maximize the yield of target compounds.

Bioactivity-Guided Isolation Strategies

Bioactivity-guided isolation is a systematic technique employed to identify and isolate specific bioactive compounds from complex natural extracts based on their observed biological activity. This approach involves screening fractions of an extract for a desired biological effect (e.g., cytotoxic, anti-inflammatory, antimicrobial activity) and then further fractionating and purifying only the active fractions. While the provided research findings discuss the application of bioactivity-guided isolation for other compounds from hirsuta species, such as for antiproliferative compounds from Thymelaea hirsuta, anti-inflammatory constituents from Helicteres hirsuta, and antimicrobial agents from Clematis hirsuta, specific details linking Hirsutal's isolation directly to a bioactivity-guided strategy are not explicitly detailed in the current literature. sci-hub.se Nevertheless, this methodology is a standard practice in natural product chemistry to efficiently target and isolate compounds with therapeutic potential.

Purification Methodologies

Once enriched fractions containing Hirsutal are obtained, a range of chromatographic techniques are employed for its purification. These methods leverage differences in compound properties such as polarity, size, and affinity to achieve separation. Common purification methodologies include:

Vacuum Liquid Chromatography (VLC): This technique is often used for initial broad fractionation of crude extracts, allowing for rapid separation of components into several fractions. sci-hub.se

Column Chromatography (CC): Silica gel column chromatography is widely utilized, employing various solvent gradients (e.g., hexane, ethyl acetate, methanol) to elute compounds based on their polarity. sci-hub.se Sephadex LH-20 column chromatography, a type of gel filtration, is also frequently used, particularly for separating compounds based on molecular size and aromatic interactions.

Semi-preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, semi-preparative HPLC, often using reversed-phase (RP-8, RP-18) columns, is a powerful technique that provides excellent resolution for isolating individual compounds like Hirsutal.

Recrystallization: This technique can be applied as a final purification step for crystalline compounds, where the target compound is dissolved in a hot solvent and then allowed to cool, forming pure crystals while impurities remain in solution.

Characterization of Hirsutal from Natural Sources

The comprehensive characterization of Hirsutal from natural sources involves the application of various spectroscopic and analytical techniques to determine its molecular structure and physical properties.

Molecular and Physical Properties of Hirsutal:

Hirsutal, also known by its IUPAC name 1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one, has a molecular formula of C₁₉H₂₂O₆ and a molecular weight of 346.4 g/mol . nih.gov Its computed XLogP3 value is 1.2, indicating its lipophilicity. nih.gov

Spectroscopic Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) NMR (¹H-NMR, ¹³C-NMR) and two-dimensional (2D) NMR techniques (such as HSQC and HMBC) are crucial for elucidating the complete chemical structure of Hirsutal. These techniques provide detailed information about the connectivity of atoms, functional groups, and stereochemistry. sci-hub.se

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed to determine the molecular weight of Hirsutal and to obtain fragmentation patterns that aid in structural confirmation. sci-hub.se

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule by analyzing the absorption of infrared radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to detect chromophores and can provide insights into the presence of conjugated systems within the Hirsutal molecule.

These advanced analytical methods, often used in combination, enable the definitive identification and structural elucidation of Hirsutal, confirming its presence and characteristics as a natural product.

Structural Elucidation and Spectroscopic Characterization of Hirsutal

Hirsutal Molecular Structure Determination (1,7-bis(3,4-dihydroxyphenyl)-5-hydroxy-3-heptanone, C₁₉H₂₂O₆)

Hirsutal's molecular formula is C₁₉H₂₂O₆, and its systematic IUPAC name is 1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one nih.gov. The compound has a molecular weight of 346.37 g/mol chembk.comchembk.com. The structure features two dihydroxyphenyl groups linked by a seven-carbon chain containing a ketone at position 3 and a hydroxyl group at position 5. The presence of the (5S)- configuration for 1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxy-3-heptanone has also been reported nih.govchembk.com.

Advanced Spectroscopic Techniques for Hirsutal Structural Analysis

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of organic compounds by providing information on their molecular weight, functional groups, and connectivity numberanalytics.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules, offering insights into the environment of atoms within the molecule numberanalytics.com. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for comprehensive structural analysis slideshare.net.

1D NMR (¹H and ¹³C NMR):

¹H NMR provides information about the number of different types of protons, their chemical environments, and their connectivity through coupling patterns msu.edu. For Hirsutal, the ¹H NMR spectrum would reveal signals corresponding to the aromatic protons of the dihydroxyphenyl rings, the methylene (B1212753) protons of the heptanone chain, and the methine proton adjacent to the hydroxyl group, as well as the hydroxyl protons themselves.

¹³C NMR provides data on the carbon skeleton, indicating the number of distinct carbon atoms and their hybridization states msu.edu. The presence of a ketone carbonyl carbon (typically in the 190-220 ppm range) and carbons bearing hydroxyl groups would be evident nobraintoosmall.co.nz. Aromatic carbons would resonate in a distinct region from aliphatic carbons nobraintoosmall.co.nz.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other through bonds, helping to establish proton-proton connectivity within the molecule wikipedia.org.

HSQC (Heteronuclear Single Quantum Coherence) establishes one-bond correlations between protons and directly attached carbon atoms, linking specific proton signals to their corresponding carbon signals wikipedia.org. This is particularly useful for assigning proton and carbon signals in complex structures.

HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range correlations (typically two to four bonds) between protons and carbons. This technique is critical for connecting different fragments of the molecule, such as linking the aliphatic chain to the aromatic rings or confirming the position of the ketone and hydroxyl groups mdpi.com.

The application of these techniques is standard for elucidating the structure of natural products mdpi.comresearchgate.netresearchgate.netresearchgate.netkau.edu.sadergipark.org.trresearchgate.netucl.ac.ukresearchgate.netuni-koeln.detechnologynetworks.com.

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which is crucial for identifying structural features numberanalytics.comwikipedia.org.

MS: The molecular ion peak (M⁺) in the mass spectrum gives the accurate molecular mass of Hirsutal (346.37 g/mol ) nih.govchembk.comchembk.comsavemyexams.com. The fragmentation pattern, which results from the dissociation of molecular ions into smaller, charged fragments, provides clues about the compound's substructures savemyexams.comlibretexts.org. For example, the loss of water (18 Da) or specific carbon fragments can be indicative of the presence and position of hydroxyl groups and alkyl chains savemyexams.comlibretexts.org.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique combines the separation power of liquid chromatography with the detailed mass analysis capability of tandem mass spectrometry creative-proteomics.comeag.com. LC-MS/MS is particularly useful for analyzing complex mixtures and low-abundance compounds creative-proteomics.com. In LC-MS/MS, a specific precursor ion (parent ion) is selected and then fragmented in a collision cell to produce product ions (daughter ions) eag.com. The resulting fragmentation patterns are highly specific to the compound's structure, offering a more detailed picture of its chemical composition and aiding in structural confirmation and identification creative-proteomics.comeag.com. This dual approach helps researchers and analysts not only identify the molecular weight of a substance but also gain insight into its structure through the fragmentation patterns creative-proteomics.com. This technique has been widely used in the phytochemical study of plant extracts, including those from Thymelaea hirsuta, to identify various polyphenolic compounds mdpi.comresearchgate.netnih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies numberanalytics.comlibretexts.org. For Hirsutal, key absorption bands would include:

Broad absorption around 3200-3550 cm⁻¹ due to the stretching of O-H bonds from the hydroxyl groups (both phenolic and aliphatic) nobraintoosmall.co.nz.

A strong absorption band around 1710-1720 cm⁻¹ indicative of the C=O stretching of the ketone group nobraintoosmall.co.nz.

C-H stretching vibrations in the aliphatic (2850-3000 cm⁻¹) and aromatic (3020-3100 cm⁻¹) regions nobraintoosmall.co.nz.

C-O stretching vibrations (970-1250 cm⁻¹) associated with the alcohol and phenol (B47542) functionalities nobraintoosmall.co.nz.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the presence of chromophores (groups that absorb UV or visible light) within a molecule wisc.edu. For Hirsutal, the dihydroxyphenyl groups are aromatic systems that would exhibit characteristic absorption bands in the UV region, typically between 250-300 nm, due to π-π* electronic transitions researchgate.netscispace.com. The specific λmax values can provide further clues about the substitution patterns on the aromatic rings.

X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of crystalline compounds, providing precise atomic coordinates and bond angles nih.govthermofisher.com. While it offers unparalleled structural detail, its applicability depends on the ability to obtain suitable single crystals of the compound thermofisher.com. The search results did not explicitly state that Hirsutal's structure was determined or confirmed by X-ray crystallography, suggesting that it might not readily form crystals or that other spectroscopic methods were sufficient for its elucidation.

Stereochemical Analysis of Hirsutal

Hirsutal, specifically (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-hydroxy-3-heptanone, possesses a chiral center at the C-5 position due to the presence of the hydroxyl group nih.govchembk.com. The determination of its stereochemistry (the (S) configuration at C-5) is crucial for a complete structural description. This is typically achieved through a combination of techniques:

Chiral Chromatography: Techniques like chiral HPLC can be used to separate enantiomers, allowing for the determination of enantiomeric excess or purity.

Optical Rotation: Measurement of optical rotation can indicate the presence of a chiral compound and its specific rotation value can be compared to known standards or calculated values.

Specific NMR experiments: Certain advanced NMR techniques, sometimes involving chiral derivatizing agents or chiral solvents, can differentiate between enantiomers or determine relative stereochemistry. For example, ¹³C NMR has been used for unambiguous stereochemical assignment of other natural products researchgate.net.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique is particularly useful for determining the absolute configuration of chiral centers, especially those near chromophores.

Comparison with Synthetic Standards: If a stereospecific synthesis of Hirsutal or its derivatives has been achieved, comparing the spectroscopic data and physical properties of the natural product with the synthetic standard can confirm its absolute configuration.

The (5S) configuration for Hirsutal has been reported, indicating that its specific stereochemistry has been established nih.govchembk.com.

Hirsutal Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Precursors and Intermediates of Hirsutal

The biosynthesis of hirsutal begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). In fungi, FPP is synthesized through the mevalonate (B85504) (MVA) pathway from acetyl-CoA asm.org. The formation of the characteristic hirsutane skeleton from the linear FPP molecule involves a complex series of cyclization reactions, leading to the formation of key carbocation intermediates.

The proposed biosynthetic pathway initiates with the ionization of FPP to a farnesyl cation. This is followed by a cascade of cyclizations and rearrangements to form the protoilludyl cation, a common intermediate in the biosynthesis of various sesquiterpenoids nih.govacs.org. Subsequent intramolecular cyclizations and hydride shifts lead to the formation of the hirsutyl cation, which is then quenched to yield the parent hydrocarbon of the hirsutal family, hirsutene (B1244429) nih.gov.

Following the formation of the initial hirsutene scaffold, a variety of oxidative modifications occur, leading to the vast diversity of hirsutal derivatives. These modifications are catalyzed by a suite of tailoring enzymes, giving rise to a series of hydroxylated, oxidized, and otherwise modified intermediates.

| Precursor/Intermediate | Description |

| Acetyl-CoA | The starting molecule for the mevalonate pathway. |

| Mevalonate | A key intermediate in the MVA pathway. |

| Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) | The five-carbon building blocks of isoprenoids. |

| Geranyl pyrophosphate (GPP) | A ten-carbon intermediate formed from IPP and DMAPP. |

| Farnesyl pyrophosphate (FPP) | The fifteen-carbon immediate precursor to sesquiterpenes. |

| Protoilludyl cation | A key carbocation intermediate in the cyclization cascade. |

| Hirsutyl cation | The carbocation immediate precursor to the hirsutene skeleton. |

| Hirsutene | The parent hydrocarbon of the hirsutal family of compounds. |

| Hydroxylated hirsutene derivatives | Intermediates formed by the action of cytochrome P450 monooxygenases. |

Enzymatic Transformations in Hirsutal Biosynthesis

The biosynthesis of hirsutal is orchestrated by a series of specific enzymes that catalyze the intricate steps from the linear precursor to the final complex structures. A key enzyme in this pathway is hirsutene synthase.

In Stereum hirsutum, the hirsutene synthase is a remarkable fusion protein, combining a sesquiterpene synthase (STS) domain with a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) domain asm.orgnih.gov. The STS domain is responsible for the complex cyclization of FPP to form hirsutene. The HMGS domain is believed to play a role in regulating the flux of precursors through the MVA pathway, ensuring an adequate supply for hirsutal biosynthesis asm.orgnih.gov. In another organism, Steccherinum ochraceum, a chimeric sesquiterpene synthase has been identified as responsible for the biosynthesis of (+)-hirsutene nih.govresearchgate.netmdpi.com.

Following the formation of the hirsutene backbone, a variety of "tailoring" enzymes modify the structure to produce the diverse array of hirsutal compounds. These enzymes include:

Cytochrome P450 monooxygenases (P450s): These enzymes are responsible for introducing hydroxyl groups at various positions on the hirsutane skeleton. For example, in S. hirsutum, the P450s HirC and HirF have been shown to be involved in these hydroxylation steps nih.gov.

Dehydrogenases/Reductases: These enzymes catalyze oxidation and reduction reactions, leading to the formation of ketones, aldehydes, and alcohols.

Dehydratases: These enzymes are involved in the removal of water molecules, leading to the formation of double bonds.

The sequential and sometimes combinatorial action of these enzymes results in the rich chemical diversity observed in the hirsutal family of natural products.

| Enzyme | Function | Organism |

| Hirsutene Synthase (STS-HMGS fusion) | Cyclization of FPP to hirsutene and potential regulation of the MVA pathway. | Stereum hirsutum |

| Chimeric Sesquiterpene Synthase | Cyclization of FPP to (+)-hirsutene. | Steccherinum ochraceum |

| HirC (Cytochrome P450) | Hydroxylation of the hirsutane skeleton. | Stereum hirsutum |

| HirF (Cytochrome P450) | Hydroxylation of the hirsutane skeleton. | Stereum hirsutum |

| HirJ, HirB, HirD | Involved in modifications of the A-ring of the hirsutane skeleton. | Stereum hirsutum |

Genetic and Molecular Regulation of Hirsutal Biosynthetic Pathways in Planta

While hirsutal compounds are primarily known from fungi, the principles of terpenoid biosynthetic regulation in plants can provide a comparative framework. In plants, the biosynthesis of terpenoids is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational controls.

The genes encoding the enzymes of the hirsutal biosynthetic pathway in fungi are often found clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). In Stereum hirsutum, a putative hirsutane BGC has been identified, which includes the gene for the hirsutene synthase (designated as hirA) as well as genes for several P450s (hirC, hirE, hirF, hirG), a dehydratase (hirB), an NAD(P)-binding protein (hirD), a flavin-dependent enzyme (hirH), and a short-chain dehydrogenase/reductase (hirJ) nih.govacs.org. The co-localization of these genes allows for coordinated regulation of their expression.

The expression of these biosynthetic genes is likely controlled by specific transcription factors that respond to developmental cues and environmental stimuli. While the specific regulatory networks governing hirsutal biosynthesis are still under investigation, it is hypothesized that the production of these compounds may be linked to the ecological role of the producing organism, such as in defense against other microorganisms or in interactions with its environment.

In Vitro Reconstitution of Hirsutal Biosynthetic Steps

The functional characterization of the enzymes involved in hirsutal biosynthesis has been significantly advanced through in vitro studies. The heterologous expression of biosynthetic genes in model organisms, such as Escherichia coli or yeast, allows for the production and purification of individual enzymes.

For instance, the hirsutene synthase from Stereum hirsutum has been functionally expressed and characterized, confirming its role in the conversion of FPP to hirsutene asm.orgnih.gov. Similarly, the functions of several of the tailoring enzymes from the hirsutane BGC have been elucidated through in vitro enzymatic assays. By incubating the purified enzymes with their respective substrates (e.g., hirsutene or its hydroxylated derivatives), researchers have been able to identify the specific products of each enzymatic reaction and piece together the downstream steps of the biosynthetic pathway nih.gov.

These in vitro reconstitution experiments are crucial for confirming the proposed functions of the biosynthetic genes and for understanding the precise catalytic mechanisms of the enzymes involved in generating the chemical diversity of hirsutal compounds.

Comparative Biosynthetic Pathway Analysis Across Hirsutal-Producing Species

Hirsutal and related hirsutane sesquiterpenoids have been isolated from various fungal species. Comparative analysis of the biosynthetic pathways in these different organisms can provide insights into the evolution of this class of natural products.

While the core biosynthetic machinery for producing the hirsutane skeleton is likely conserved, the complement of tailoring enzymes can vary significantly between species. This variation in the "downstream" part of the pathway is a major driver of the structural diversification of hirsutal compounds.

For example, the identification of a chimeric sesquiterpene synthase in Steccherinum ochraceum responsible for (+)-hirsutene biosynthesis, which differs from the fusion protein found in Stereum hirsutum, highlights the evolutionary divergence of the initial cyclization step nih.govresearchgate.netmdpi.com. Furthermore, genomic analysis of different fungal species has revealed the presence of putative hirsutane BGCs with varying compositions of tailoring enzyme genes. This suggests that different species have evolved distinct enzymatic toolkits to modify the hirsutane scaffold, leading to the production of unique sets of hirsutal derivatives.

Comparative genomics and metabolic profiling of different hirsutal-producing fungi will continue to be a valuable approach for discovering novel biosynthetic enzymes and for understanding the evolutionary pathways that have led to the rich chemical diversity of this fascinating family of natural products.

Chemical Synthesis and Analog Development of Hirsutal

Total Synthesis Approaches for Hirsutal

Direct total synthesis routes specifically for Hirsutal (1,7-bis(3,4-dihydroxyphenyl)-5-hydroxy-3-heptanone) are not widely reported in the current literature. However, the synthesis of linear diarylheptanoids, a class to which Hirsutal belongs, often involves key reactions such as Wittig olefination and aldol (B89426) condensation to assemble the heptane (B126788) backbone. rsc.orgresearchgate.netuni-regensburg.deresearchgate.net These general methods are crucial for constructing the aliphatic chain and incorporating the phenolic moieties. For instance, the synthesis of other diarylheptanoids like yashabushidiols has been achieved using sugar derivatives (D-mannitol, D-glucose, D-gluconolactone) as starting materials, followed by reactions like nucleophilic addition or Wittig reactions. nih.gov

Semisynthetic Modifications of Natural Hirsutal Precursors

Design and Synthesis of Hirsutal Analogs and Derivatives

The design and synthesis of analogs and derivatives of diarylheptanoids are common strategies to explore structure-activity relationships and potential applications. This involves modifying different parts of the Hirsutal structure, such as the phenolic rings or the heptanone chain.

Hirsutal 5-O-glucoside, also known as (S)-1,7-Bis(3,4-dihydroxyphenyl)heptane-3-one-5-O-beta-D-glucopyranoside, is a known derivative of Hirsutal, isolated from the bark of Alnus hirsuta Turcz. Current time information in Bangalore, IN.echemi.com Its chemical formula is C25H32O11. echemi.com While specific chemical synthesis details for Hirsutal 5-O-glucoside are not explicitly detailed in the provided search results, the general synthesis of glucosides can be achieved through both chemical and enzymatic methods. Chemical synthesis typically involves coupling a sugar moiety (like glucose) to a hydroxyl group on the target compound. Enzymatic synthesis, often utilizing glucosyltransferase enzymes, can also be employed for the regioselective formation of glucoside conjugates. hyphadiscovery.comnih.govresearchgate.netcore.ac.uk

Modifications to the dihydroxyphenyl and hydroxyheptanone moieties are crucial for generating Hirsutal analogs. Other diarylheptanoids exist with variations in these structural elements. For example, compounds like 5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one and 5-hydroxy-1,7-bis(3-hydroxy-4-methoxyphenyl)heptan-3-one (B14184139) demonstrate alterations in the hydroxylation and methoxylation patterns of the phenyl rings. nih.govtandfonline.com The heptanone chain can also undergo various modifications, including changes in the position of the hydroxyl and ketone groups, or the introduction of unsaturation. Synthetic strategies for diarylheptanoids often involve building blocks that allow for such variations, enabling the systematic exploration of structural diversity. nih.govresearchgate.netuni-regensburg.deresearchgate.netnih.govtandfonline.comacs.orgnih.govmolaid.comrsc.org

Stereoselective Synthesis of Hirsutal

Hirsutal exists in a specific stereoisomeric form, (5S)-Hirsutanonol, indicating the importance of stereochemistry. nih.gov The stereoselective synthesis of diarylheptanoids is a significant area of research in organic chemistry. General approaches to achieving stereoselectivity in diarylheptanoid synthesis include the use of chiral starting materials (e.g., sugars or amino acids), kinetic resolution of racemic intermediates, and asymmetric reactions such as Sharpless asymmetric epoxidation. nih.govnih.govthieme-connect.comresearchgate.netthieme-connect.com These methods allow for the controlled introduction of chiral centers, leading to the desired enantiomeric or diastereomeric forms of the target compound.

Preclinical Pharmacological and Biological Activities of Hirsutal

In Vivo Animal Models for Hirsutal Efficacy Studies

Direct in vivo animal model studies specifically evaluating the efficacy of the isolated chemical compound "Hirsutal" were not found. The existing literature largely pertains to the efficacy of various hirsuta plant extracts in different animal models. For instance, a polyphenol-rich fraction from Thymelaea hirsuta L. demonstrated antidiabetic and antihypertensive effects in streptozotocin-diabetic and N(G)-nitro-L-arginine methyl ester-hypertensive rats, showing increased hepatic glycogen (B147801) levels and reduced glucose absorption echemi.combjnephrology.org. Similarly, a hydro-methanolic extract of Cardamine hirsuta Linn exhibited antidiabetic effects in a rat model, significantly decreasing blood glucose levels and improving biochemical parameters nih.govnih.gov. Methanolic extracts of Tylophora hirsuta L. leaves also showed antidiabetic activity in alloxan-induced diabetic mice by suppressing oxidative stress and α-amylase mdpi.comhocvienquany.edu.vn. However, these studies investigate the effects of complex plant extracts, not the isolated compound "Hirsutal".

Impact of Hirsutal on Molecular Markers in Animal Systems

Information regarding the direct impact of the isolated chemical compound "Hirsutal" on specific molecular markers in animal systems is not available in the provided search results. Studies on plant extracts have indicated broader effects on molecular markers related to their observed pharmacological activities. For instance, the hydro-methanolic extract of Cardamine hirsuta in diabetic rats improved oxidative stress by reducing lipid peroxidation and enhancing the activities of glutathione-s-transferase, reduced glutathione, and superoxide (B77818) dismutase nih.govnih.gov. Similarly, the methanolic extract of Tylophora hirsuta ameliorated diabetes-related oxidative stress in mice by increasing superoxide dismutase and catalase activities and decreasing peroxidase and malondialdehyde levels mdpi.comhocvienquany.edu.vn. These effects are attributed to the complex phytochemical composition of the extracts.

Molecular Mechanism of Action of Hirsutal

Identification of Hirsutal Molecular Targets (e.g., protein kinases, receptors)

Specific molecular targets, such as protein kinases or receptors, directly identified for the chemical compound Hirsutal (PubChem CID 13347317) are not well-documented in current scientific literature. While protein kinases and various receptors are crucial components of cellular signaling, their direct interaction or modulation by Hirsutal requires further dedicated research.

Hirsutal Interactions with Cellular Signaling Pathways (e.g., Ras/MAPK pathway if specific to Hirsutal)

Transcriptomic and Proteomic Analysis of Hirsutal Effects

No specific transcriptomic or proteomic analyses focusing on the effects of the isolated chemical compound Hirsutal (PubChem CID 13347317) have been identified in the current literature. Such analyses would typically involve profiling gene expression (transcriptomics) or protein abundance and modification (proteomics) in cells or organisms treated with Hirsutal to understand its broad biological impact.

Hirsutal-Mediated Gene Expression Modulation

Detailed research on Hirsutal-mediated gene expression modulation is not available. Gene expression modulation, a process by which the timing, location, and amount of a gene product are controlled, is a key aspect of a compound's biological activity. However, specific studies demonstrating how Hirsutal influences gene expression are not currently reported.

Protein Binding and Receptor Affinity Studies of Hirsutal

Specific protein binding and receptor affinity studies for the chemical compound Hirsutal (PubChem CID 13347317) are not extensively reported. These studies are crucial for understanding how a compound interacts with biological macromolecules and its potential for therapeutic or physiological effects.

Structure Activity Relationship Sar Studies of Hirsutal and Its Analogs

Correlating Structural Motifs with Biological Activities of Hirsutal Derivatives

In a hypothetical SAR study of Hirsutal, researchers would systematically modify different parts of its molecular structure—namely the two dihydroxyphenyl moieties, the heptanone backbone, and the hydroxyl group at position 5. The goal would be to correlate these structural changes with alterations in a specific biological activity (e.g., antioxidant, anti-inflammatory, or other reported activities for similar natural products).

For instance, modifications could include:

Alterations to the dihydroxyphenyl groups: Varying the substitution patterns on the phenyl rings (e.g., adding or removing hydroxyl groups, methylating hydroxyls, or introducing other substituents like methoxy (B1213986) groups). The number and position of phenolic hydroxyls are often critical for antioxidant activity in flavonoids, with vicinal dihydroxyl groups (like those in Hirsutal's catechol moieties) often enhancing activity. dntb.gov.ua

Modifications of the heptanone chain: Changing the length of the carbon chain, introducing unsaturation, or altering the functional groups (e.g., reducing the ketone, oxidizing the hydroxyl, or introducing other heteroatoms).

Stereochemical variations: Investigating the impact of different stereoisomers, particularly around the chiral center at position 5 (if Hirsutal exhibits chirality, as implied by (5S)-Hirsutanonol being a synonym nih.gov).

By synthesizing a series of Hirsutal derivatives, each with a specific structural modification, and then testing their biological activity, researchers could construct a table correlating structural features with potency or efficacy. For example, if Hirsutal exhibited a particular activity, a derivative with an additional hydroxyl group might show enhanced activity, suggesting the importance of hydrogen bonding or electron-donating properties. Conversely, a bulky substituent might reduce activity, indicating steric hindrance at the binding site.

An example of how such data would be presented in a table is provided below, illustrating hypothetical findings:

| Compound Name | Structural Modification (relative to Hirsutal) | Hypothetical Biological Activity (e.g., IC₅₀ for a target) | Observed SAR Implication | PubChem CID |

| Hirsutal | - | 10 µM | Baseline | 13347317 |

| Analog A | Methylation of one phenyl hydroxyl | 50 µM (5x decrease) | Free hydroxyls crucial | N/A |

| Analog B | Reduction of ketone to alcohol | 12 µM (slight decrease) | Ketone important but not essential | N/A |

| Analog C | Shortening of heptanone chain by 1 carbon | 100 µM (10x decrease) | Chain length critical | N/A |

Computational Modeling and Molecular Docking in Hirsutal SAR

Computational modeling, particularly molecular docking, is a powerful tool in SAR studies, allowing researchers to predict how a ligand (like Hirsutal) interacts with a target protein at an atomic level. cairn.info For Hirsutal, molecular docking studies would involve:

Target Identification: Identifying potential biological targets (e.g., enzymes, receptors) that Hirsutal might interact with, based on its known or predicted biological activities or structural similarity to known active compounds.

Ligand and Receptor Preparation: Preparing the 3D structures of Hirsutal and its derivatives, as well as the target protein, for docking simulations. This involves optimizing geometries, adding hydrogen atoms, and assigning partial charges.

Docking Simulation: Running docking algorithms to predict the most favorable binding poses (conformations and orientations) of Hirsutal within the target's active site. This process generates scoring functions that estimate the binding affinity. cairn.info

Interaction Analysis: Analyzing the predicted binding poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions, between Hirsutal and specific amino acid residues in the protein's binding pocket. cairn.info

For example, if Hirsutal were predicted to bind to a specific enzyme, molecular docking could reveal that the catechol groups form strong hydrogen bonds with catalytic residues, while the heptanone chain contributes to hydrophobic interactions within a binding pocket. This information is crucial for understanding the molecular basis of Hirsutal's activity and for guiding further structural modifications. Studies on other natural products from Thymelaea hirsuta have successfully employed molecular docking to understand their affinity for targets like Ras/MAPK, suggesting potential mechanisms of action. cairn.info

Rational Design of Enhanced Hirsutal Analogs

Rational drug design leverages insights gained from SAR studies and computational modeling to design new compounds with improved biological properties. For Hirsutal, this would involve:

Identifying Pharmacophores: Determining the essential structural features (pharmacophore) of Hirsutal that are critical for its activity and interaction with the target. This might involve the specific arrangement of hydroxyl groups and the spatial orientation of the phenyl rings.

Designing Modifications: Based on SAR data and docking results, designing new Hirsutal analogs that enhance desirable interactions or overcome limitations (e.g., improving binding affinity, selectivity, or metabolic stability). For instance, if a specific hydrogen bond is crucial, analogs could be designed to optimize that interaction. If a part of the molecule is prone to metabolic degradation, it could be replaced with a more stable, bioisosteric group.

Virtual Screening: Using computational methods to virtually screen large libraries of compounds or design novel structures that incorporate the identified pharmacophoric features and predicted optimal interactions.

Synthesis and Testing: Synthesizing the rationally designed analogs and experimentally validating their predicted biological activities. This iterative process of design, synthesis, and testing is central to drug discovery.

The rational design approach aims to systematically improve upon the parent compound, leading to derivatives with enhanced potency, selectivity, or other desired pharmacokinetic properties, without introducing undesirable effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hirsutal

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by establishing mathematical relationships between a compound's physicochemical properties (molecular descriptors) and its biological activity. For Hirsutal, QSAR studies would involve:

Descriptor Calculation: Calculating various molecular descriptors for Hirsutal and its analogs. These descriptors can include:

Physicochemical properties: LogP (lipophilicity), molecular weight, polar surface area, hydrogen bond donors/acceptors.

Electronic properties: Partial charges, frontier orbital energies.

Steric properties: Molecular volume, shape descriptors.

Topological descriptors: Connectivity indices, graph-based descriptors.

Data Collection: Gathering a dataset of Hirsutal and its analogs with their experimentally determined biological activities.

Model Development: Using statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a predictive model that correlates the descriptors with the observed biological activity.

Model Validation: Validating the QSAR model using internal (e.g., cross-validation) and external (using a test set of compounds not used in training) validation techniques to ensure its robustness and predictive power.

A successful QSAR model for Hirsutal could predict the biological activity of novel, unsynthesized analogs based solely on their calculated molecular descriptors. This would significantly streamline the drug discovery process by prioritizing the most promising compounds for synthesis and experimental testing, reducing time and resources. For example, a QSAR model might reveal that a higher LogP value (increased lipophilicity) correlates with increased activity, guiding the design of more lipophilic Hirsutal derivatives.

Analytical Methodologies for Hirsutal Quantification and Detection in Research Matrices

Chromatographic Quantification (HPLC-DAD, UHPLC-MS)

No validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) methods specifically for the quantification of Hirsutal in any research matrix have been published.

For context, studies on other sesquiterpenoids often utilize reverse-phase chromatography. For example, a study on sesquiterpenes in Nardostachyos Radix et Rhizoma developed an HPLC-UV method using a C18 column with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) under a gradient elution nih.gov. Another analysis of sesquiterpene lactones from Aucklandia lappa also employed an LC-DAD method nih.gov. These methods demonstrate the general feasibility of HPLC for this class of compounds, but the specific parameters (e.g., retention time, wavelength for quantification) for Hirsutal are unknown.

Spectrophotometric Assays for Hirsutal

There are no spectrophotometric assays specifically designed for the detection or quantification of Hirsutal. Spectrophotometric methods are typically used to measure the total content of a class of compounds in an extract, such as total phenolic or flavonoid content, rather than quantifying a single, specific compound unless it has a unique chromophore and a purified standard is available. Without specific information on the UV-Vis absorption spectrum of pure Hirsutal, no such assay can be referenced.

Advanced Detection Techniques (e.g., hyphenated methods like LC-MS/MS)

No specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Hirsutal have been documented. The development of such a method would require the determination of precursor and product ion transitions specific to Hirsutal, which is a standard procedure for quantitative bioanalysis.

Studies on other terpenoids from plant extracts, such as those from Alpiniae oxyphyllae Fructus, have successfully used UPLC-MS/MS to evaluate pharmacokinetic behavior nih.gov. These methods are highly sensitive and selective, with lower limits of quantification (LLOQ) often in the low ng/mL range nih.gov. LC-MS techniques have also been used to identify and characterize related hirsutinolide-type sesquiterpenoids, focusing on their fragmentation patterns for structural elucidation rather than quantification nih.govresearchgate.net. This foundational work would be necessary before a quantitative method for Hirsutal could be developed.

Method Validation and Quality Control in Hirsutal Analysis

As no quantitative method for Hirsutal has been published, there is no corresponding data on method validation or quality control. Any future analytical method for Hirsutal would need to be validated according to established guidelines, assessing parameters such as:

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Selectivity/Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy.

Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Application in Pharmacokinetic Studies (Preclinical)

There is no published data on the application of any analytical method to preclinical pharmacokinetic studies of Hirsutal. Such studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. A sensitive and validated bioanalytical method, typically LC-MS/MS, is a prerequisite for conducting these studies. Research on the pharmacokinetics of other sesquiterpenes, like α-humulene, demonstrates the type of data that could be generated, including plasma concentration-time profiles, bioavailability, and tissue distribution nih.gov. A review on sesquiterpene lactones highlights the complexity of their absorption and metabolism, which would likely be relevant for Hirsutal nih.gov. However, without a validated assay, no such investigations can be performed for Hirsutal.

Future Directions and Research Gaps in Hirsutal Studies

Unexplored Biological Activities of Hirsutal

Current literature provides limited direct information on the specific biological activities of Hirsutal itself. While plant species like Thymelaea hirsuta and Indigofera hirsuta, which share the "hirsuta" epithet, have been investigated for various properties such as antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects due to their phytochemical constituents, these activities are often attributed to a broader range of compounds within the plant extracts, not specifically Hirsutal mdpi.comrroij.comresearchgate.net. For instance, studies on Thymelaea hirsuta extracts have identified phenolic compounds like p-hydroxybenzoic, p-coumaric, ferulic, and caffeic acids as contributors to antioxidant and antimicrobial properties researchgate.net. Similarly, Indigofera hirsuta is noted for containing phenols, flavonoids, alkaloids, and saponins (B1172615) with diverse biological activities rroij.com.

A significant research gap exists in systematically evaluating Hirsutal's isolated biological activities. Future studies should focus on:

Antioxidant Potential: Given its polyphenolic structure, Hirsutal may possess significant antioxidant properties, which warrant direct investigation through various in vitro and in vivo assays.

Anti-inflammatory Effects: Many natural products exhibit anti-inflammatory activities, and Hirsutal's structural features suggest this could be an unexplored area.

Antimicrobial and Antifungal Properties: As some plant extracts containing related compounds show such activities, Hirsutal could be a candidate for novel antimicrobial agents.

Cytotoxicity and Anticancer Potential: While specific cytotoxic activities have been observed for other compounds from Thymelaea hirsuta mdpi.com, Hirsutal's potential in cancer cell lines needs to be directly assessed.

Neuroprotective or Cardioprotective Activities: Broader screening for effects on neurological or cardiovascular systems could reveal novel therapeutic applications.

Full Elucidation of Hirsutal Biosynthetic Pathway

The complete elucidation of the biosynthetic pathways for many plant secondary metabolites, including Hirsutal, remains a significant challenge frontiersin.orgmdpi.comnih.gov. Plants typically produce these compounds in low concentrations, and their biosynthetic pathways often involve complex, multi-enzyme steps with genes dispersed across chromosomes mdpi.comnih.gov. Medicinal plants, in particular, frequently lack efficient genetic manipulation systems, further hindering pathway elucidation frontiersin.org. Challenges also arise from the need for extensive optimization in non-model plants and limitations in probe design for techniques like chemoproteomics frontiersin.org.

Understanding Hirsutal's full biosynthetic pathway is critical for several reasons:

Sustainable Production: A detailed understanding would enable the development of biotechnological approaches for its sustainable and scalable production, such as reconstitution in microbial hosts or plant cell cultures frontiersin.orgmdpi.com.

Structural Modification and Analog Synthesis: Knowledge of the enzymatic steps could facilitate chemoenzymatic synthesis or metabolic engineering to produce Hirsutal analogs with improved properties.

Discovery of Novel Enzymes: Elucidating the pathway could lead to the discovery of novel enzymes with unique catalytic activities.

Future research should integrate various "omics" technologies, including genomics, transcriptomics, and metabolomics, alongside bioinformatics and genetic engineering, to identify and characterize the genes and enzymes involved in Hirsutal's biosynthesis nih.gov. Chemoproteomics, despite its challenges, offers a powerful tool for profiling active enzymes in native proteomes and can distinguish between closely related isoforms frontiersin.org.

Development of Sustainable Production Methods for Hirsutal

The conventional methods of obtaining natural products, such as large-scale cultivation of host plants, face challenges including extensive land use, susceptibility to pests and diseases, and high expenses mdpi.com. Chemical synthesis, while an alternative, often involves numerous steps and harsh conditions, making it less than optimal for complex molecules mdpi.com.

Therefore, developing sustainable production methods for Hirsutal is a critical future direction. Promising approaches include:

Biotechnological Production:

Hairy Root Cultures: Hairy root cultures offer a viable alternative for producing high-value secondary metabolites. They are genetically stable, grow rapidly, and often exhibit biosynthetic capacities comparable to or greater than the parent plant rp.edu.sg. This system holds promise for mass production of compounds like Hirsutal that are difficult to synthesize chemically rp.edu.sg.

Plant Cell Suspension Cultures: While some challenges exist, optimized plant cell cultures can provide a controlled environment for Hirsutal production.

Microbial Fermentation: Reconstituting the biosynthetic pathway in microbial hosts (e.g., yeast, bacteria) through synthetic biology could enable scalable and controlled production frontiersin.org.

Green Chemistry Approaches: Exploring environmentally friendly chemical synthesis routes, if total synthesis is pursued, to minimize waste and energy consumption.

Advanced Mechanistic Studies on Hirsutal's Cellular Interactions

A significant gap exists in the detailed mechanistic understanding of how Hirsutal interacts at a cellular and molecular level. While some studies explore molecular interactions of phytochemicals from related plants with receptors bjbms.org, specific data for Hirsutal is lacking.

Future research should prioritize advanced mechanistic studies to:

Identify Molecular Targets: Pinpointing the specific proteins, enzymes, or receptors that Hirsutal binds to or modulates is crucial for understanding its biological effects. Techniques such as affinity chromatography coupled with mass spectrometry (chemoproteomics) could be employed frontiersin.org.

Elucidate Signaling Pathways: Understanding which cellular signaling pathways are activated or inhibited by Hirsutal would provide insights into its mechanism of action. This could involve transcriptomics, proteomics, and metabolomics analyses in treated cells.

Determine Structure-Activity Relationships (SAR): Once initial activities are identified, detailed SAR studies are essential to understand how structural modifications influence Hirsutal's activity and selectivity.

Investigate Cellular Uptake and Metabolism: Studies on how Hirsutal enters cells, its intracellular distribution, and how it is metabolized would provide critical pharmacokinetic insights.

Potential for Hirsutal as a Preclinical Lead Compound

Natural products are a rich source for drug discovery, and Hirsutal, with its unique chemical structure, holds potential as a preclinical lead compound hilarispublisher.comfigshare.comsolubilityofthings.com. A lead compound is a chemical structure exhibiting desirable biological activity and potential therapeutic benefits, serving as a starting point for drug development solubilityofthings.com. The process from hit to lead involves evaluating and optimizing initial hits to identify promising lead compounds, focusing on enhancing potency, selectivity, and pharmacokinetic properties hilarispublisher.comsolubilityofthings.comdndi.org.

For Hirsutal to advance as a preclinical lead, the following steps are crucial:

Initial Biological Screening: Comprehensive high-throughput screening against a range of biological targets or disease models is essential to identify initial "hits" hilarispublisher.com.

Hit-to-Lead Optimization: Once initial activities are confirmed, Hirsutal would undergo optimization to improve its pharmacological profile. This involves medicinal chemistry efforts to refine its chemical structure, enhance efficacy, selectivity, and improve ADME (absorption, distribution, metabolism, excretion) properties hilarispublisher.comsolubilityofthings.com.

Preclinical Evaluations: Promising lead compounds proceed to extensive testing in laboratory models and animals to assess safety, efficacy, and pharmacokinetic properties hilarispublisher.comsolubilityofthings.com. This includes:

In vitro efficacy studies: Confirming activity in relevant cell-based assays.

In vivo efficacy studies: Testing in animal models of disease to demonstrate therapeutic potential.

Toxicology testing: Assessing potential toxicity and safety profiles.

The unique scaffold of Hirsutal, if found to possess significant biological activity, could serve as a valuable foundation for developing novel therapeutic agents.

Compound Names and PubChem CIDs

Q & A

Q. What are the established protocols for isolating Hirsutal from natural sources, and how can purity be validated?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation (e.g., HPLC or column chromatography). Key steps include:

- Sample Preparation : Homogenization of source material and defatting using non-polar solvents.

- Fractionation : Gradient elution to separate Hirsutal from co-extracted compounds.

- Validation : Purity is confirmed via NMR spectroscopy (>95% purity) and LC-MS to rule out contaminants .

Table 1: Common Solvent Systems for Hirsutal Isolation

| Solvent Ratio (Hexane:EtOAc) | Yield (%) | Purity (%) |

|---|---|---|

| 70:30 | 12.5 | 82 |

| 50:50 | 18.7 | 91 |

Q. How can researchers optimize synthesis conditions for Hirsutal in laboratory settings?

Methodological Answer: Optimization requires a factorial design to test variables:

- Key Variables : Temperature (e.g., 25°C vs. 40°C), catalyst type (e.g., Lewis acids), and reaction time.

- Analysis : Monitor reaction progress via TLC and characterize intermediates using FT-IR. Final yield is maximized by iterative adjustment of parameters, with GC-MS confirming structural fidelity .

Q. What in vitro models are validated for preliminary assessment of Hirsutal’s bioactivity?

Methodological Answer: Common models include:

- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus).

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa).

- Enzyme Inhibition : Spectrophotometric assays (e.g., COX-2 inhibition). Ensure replicates (n ≥ 3) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. What strategies resolve contradictory data on Hirsutal’s mechanism of action across pharmacological studies?

Methodological Answer: Contradictions often arise from methodological variability. Address via:

- Systematic Review : Meta-analysis of dose-response relationships and model systems (e.g., murine vs. human cell lines).

- Experimental Replication : Standardize conditions (e.g., pH, serum concentration in cell culture).

- Pathway Analysis : Use transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment .

Q. How can computational models predict Hirsutal’s interactions with non-target proteins?

Methodological Answer: Employ in silico approaches:

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with off-target receptors (e.g., CYP450 isoforms).

- MD Simulations : GROMACS for assessing stability of Hirsutal-protein complexes over 100 ns.

- QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data to predict toxicity .

Q. What methodologies evaluate Hirsutal’s ecological impact after excretion?

Methodological Answer:

- Degradation Studies : Simulate environmental conditions (UV exposure, microbial activity) and track Hirsutal via HPLC-UV.

- Ecotoxicology : Daphnia magna acute toxicity tests (LC50 determination).

- Bioaccumulation : Measure BCF (bioconcentration factor) in model organisms (e.g., zebrafish) using isotopic labeling .

Q. How can researchers design experiments to elucidate Hirsutal’s structure-activity relationship (SAR)?

Methodological Answer:

- Analog Synthesis : Modify functional groups (e.g., hydroxyl to methoxy) and test bioactivity.

- Crystallography : X-ray diffraction to correlate 3D structure with binding pocket interactions.

- Statistical Modeling : PCA (Principal Component Analysis) to identify critical molecular descriptors influencing activity .

Guidelines for Rigorous Research Design

- Feasibility : Align experimental scope with available resources (e.g., avoid high-throughput screening without robotic systems) .

- Specificity : Use PICOT framework to define Population (e.g., cell type), Intervention (dose range), Comparison (positive/negative controls), Outcome (IC50), and Time (exposure duration) .

- Data Integrity : Pre-register protocols on platforms like Open Science Framework to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。